6-Chloropyridazine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Chloropyridazine-3-carbonitrile involves various chemical reactions utilizing this compound as a starting material. For instance, a method for synthesizing 6-imino-4-(methylthio)-2-(pyridin-3-yl)-6H-1,3-thiazine-5-carbonitrile involves condensing thionicotinamide with bis(methylthio)methylene malononitrile in the presence of DMF and potassium carbonate as a catalyst, showcasing the versatility of pyridazine derivatives in synthesizing novel heterocyclic compounds with potential antioxidant activities (Kawale, Vartale, & Kalyankar, 2017).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including 6-Chloropyridazine-3-carbonitrile, has been confirmed through various spectroscopic methods such as IR, H-NMR, Mass spectral analysis, and in some cases, X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed by single crystal X-ray crystallography (Hassan, Mostafa, Bräse, & Nieger, 2013).
Chemical Reactions and Properties
Pyridazine derivatives, including those synthesized from 6-Chloropyridazine-3-carbonitrile, undergo a variety of chemical reactions. These reactions lead to the formation of compounds with diverse chemical structures and potential biological activities. For instance, the reaction of 3-chloro-6-hydrazinopyridazine in solutions reveals its structural versatility, which can be manipulated to synthesize a wide range of heterocyclic compounds (Buzykin et al., 1982).
Physical Properties Analysis
The physical properties of 6-Chloropyridazine-3-carbonitrile derivatives are closely tied to their molecular structure. The synthesis and structure analysis of compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provide insights into the crystalline forms of these derivatives, which are crucial for understanding their physical properties and reactivity (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives can be explored through their reactivity with various reagents, offering insights into their potential applications. For example, the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives reveal the reactivity of the pyridine ring and the influence of substituents on its chemical behavior (Yassin, 2009).
Scientific Research Applications
Corrosion Inhibition : 6-Chloropyridazine-3-carbonitrile derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, preventing steel dissolution through both physical and chemical adsorption, with the pyridazine ring playing an active role in these interactions (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis of Antimicrobial Agents : Derivatives of 6-Chloropyridazine-3-carbonitrile have been utilized in the synthesis of compounds with antimicrobial properties. These include pyrazolo[3,4-d]pyrimidine derivatives, which exhibit significant antibacterial activity (Rostamizadeh et al., 2013).
Molecular Orientation Studies : The compound has been used in theoretical studies to understand the mixed-field orientation of molecules without rotational symmetry. These studies are important for comprehending molecular behavior under various field conditions (Thesing, Küpper, & González-Férez, 2017).
Synthesis of Fused Pyrimidines : 6-Chloropyridazine-3-carbonitrile has been involved in reactions leading to the synthesis of new fused pyrimidines, important in the development of novel chemical entities (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Development of Novel Heterocyclic Compounds : This compound is instrumental in the synthesis of novel pyrimido[4,5-c]pyridazine derivatives, expanding the range of heterocyclic compounds with potential applications in various fields of chemistry and biology (Abdel Moneam, 2004).
Enzymatic Hydrolysis Studies : It has been used to study the chemoselective hydrolysis of heterocyclic nitriles by immobilized biocatalysts, demonstrating its utility in biochemical research (Klempier, Raadt, Griengl, & Heinisch, 1992).
Safety And Hazards
Future Directions
Research is being conducted on the full control over the orientation of a planar non-symmetric molecule like 6-Chloropyridazine-3-carbonitrile using moderate and weak electric fields. Quantum optimal control techniques allow the orientation of any axis of 6-Chloropyridazine-3-carbonitrile along the electric field direction .
properties
IUPAC Name |
6-chloropyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOLGNUZURDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538939 | |
Record name | 6-Chloropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-3-carbonitrile | |
CAS RN |
35857-89-7 | |
Record name | 6-Chloropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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